molecular formula C9H7ClN2O2 B1489705 4-Chloro-6-methoxyquinazolin-7-ol CAS No. 263400-68-6

4-Chloro-6-methoxyquinazolin-7-ol

Cat. No.: B1489705
CAS No.: 263400-68-6
M. Wt: 210.62 g/mol
InChI Key: BXRGTEOKLSVMJU-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazolin-7-ol is a synthetically valuable quinazoline derivative that serves as a key precursor in medicinal chemistry research, particularly in the development of targeted kinase inhibitors . This compound is a privileged scaffold in drug discovery due to the diverse biological activities associated with the quinazoline pharmacophore . Its primary research application is as a building block for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which are investigated for the treatment of non-small cell lung cancer (NSCLC) and other oncological indications . The chloro and hydroxy substituents on the quinazoline core provide reactive sites for further chemical modification, allowing researchers to generate complex macrocyclic compounds and diverse analogue libraries for structure-activity relationship (SAR) studies . Recent studies have demonstrated its use in macrocyclization strategies aimed at increasing kinome-wide selectivity of EGFR inhibitors, a critical approach for reducing off-target effects and improving therapeutic windows in targeted cancer therapy . The quinazoline scaffold is recognized for its broad potential in developing compounds with varied biological activities, making this intermediate a versatile template for exploratory pharmaceutical research . This product is intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRGTEOKLSVMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277669
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263400-68-6
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263400-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 4 Chloro 6 Methoxyquinazolin 7 Ol and Its Precursors

Established Synthetic Routes for 4-Chloro-6-methoxyquinazolin-7-ol

The established synthetic pathways primarily begin with a pre-formed quinazolinone scaffold, which then undergoes functional group manipulation to introduce the necessary chloro and hydroxyl moieties.

A common and well-documented approach involves a two-step sequence starting from 6-hydroxy-7-methoxyquinazolin-4(1H)-one. This method first protects the hydroxyl group via acetylation, followed by a chlorination reaction to install the chlorine atom at the 4-position of the quinazoline (B50416) ring.

The initial step in this sequence is the acetylation of the phenolic hydroxyl group of 6-hydroxy-7-methoxyquinazolin-4(1H)-one. This is a standard protection strategy to prevent side reactions at the hydroxyl group during the subsequent chlorination step. The reaction typically employs acetic anhydride (B1165640), often in the presence of a base or an acidic catalyst, to form 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (B1210297). This intermediate is also known by several synonyms, including 6-acetoxy-7-methoxyquinazolin-4(3H)-one. nih.gov

Following acetylation, the crucial chlorination step is performed. The lactam group within the 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is converted to the corresponding 4-chloroquinazoline (B184009) derivative. A widely used reagent for this transformation is thionyl chloride (SOCl₂), with N,N-dimethylformamide (DMF) acting as a catalyst. researchgate.net The reaction involves heating a suspension of the acetylated quinazolinone in thionyl chloride and DMF. researchgate.net The mixture is typically refluxed for several hours until the reaction is complete, resulting in the formation of 4-chloro-7-methoxyquinazolin-6-yl acetate. researchgate.net To obtain the final target compound, this compound, the acetate protecting group is removed. This is typically achieved through hydrolysis under basic conditions, for instance, by treating the acetate intermediate with methanolic ammonia (B1221849).

Table 1: Reaction Steps for Multi-Step Synthesis

StepStarting MaterialReagentsProductPurpose
1. Acetylation6-hydroxy-7-methoxyquinazolin-4(1H)-oneAcetic Anhydride3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetateProtection of the hydroxyl group
2. Chlorination3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetateThionyl Chloride (SOCl₂), DMF4-chloro-7-methoxyquinazolin-6-yl acetateIntroduction of the chlorine atom
3. Hydrolysis4-chloro-7-methoxyquinazolin-6-yl acetateMethanolic AmmoniaThis compoundDeprotection to yield the final product

An alternative and frequently employed method for the chlorination of quinazolinones is the use of phosphoryl trichloride (B1173362) (POCl₃), also known as phosphorus oxychloride. nih.govnih.gov This reagent is highly effective for converting 4-oxo-quinazolines into their 4-chloro analogues. The reaction mechanism is understood to occur in two main stages: an initial phosphorylation of the quinazolone followed by a nucleophilic attack by chloride ions to yield the chloroquinazoline. nih.gov

Phosphoryl trichloride can be used to directly chlorinate 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. In a typical procedure, the acetate precursor is dissolved in a solvent like chloroform, and then POCl₃ is added, often with a catalytic amount of DMF. The mixture is heated under reflux for several hours to drive the reaction to completion. This process yields 4-chloro-7-methoxyquinazolin-6-yl acetate with high purity and yield. As with the thionyl chloride method, a subsequent hydrolysis step is required to cleave the acetate ester and reveal the free hydroxyl group of the final product, this compound.

Table 2: Comparison of Chlorination Reagents

ReagentCatalystTypical ConditionsAdvantages
Thionyl Chloride (SOCl₂)DMFRefluxEffective for chlorination
Phosphoryl Trichloride (POCl₃)DMFReflux in chloroformHigh yields, simplified purification

Regioselective Demethylation of 4-chloro-6,7-dimethoxyquinazoline (B18312)

The conversion of 4-chloro-6,7-dimethoxyquinazoline to a mono-hydroxy derivative is a critical transformation. Achieving regioselectivity—the preferential reaction at one of two similar functional groups—is a significant challenge in this process. The goal is to selectively remove the methyl group at the C-7 position to yield this compound, while leaving the C-6 methoxy (B1213986) group intact.

Methane sulphonic acid (MSA) is a strong acid used as both a reagent and a solvent in various chemical reactions, including demethylation. While it is a potent agent for cleaving ether bonds, its application in the demethylation of dimethoxyquinazolines can present challenges with selectivity.

Precursor Synthesis and Intermediate Compounds

The synthesis of isomers and related compounds often involves the construction of a protected quinazoline core, which is later modified. The following sections describe the synthesis of an important intermediate, 4-chloro-7-methoxyquinazolin-6-yl acetate, and its subsequent conversion.

This intermediate is a key building block, featuring a chloro group at the 4-position, which is reactive towards nucleophilic substitution, and a protected hydroxyl group (acetate) at the 6-position.

The synthesis of 4-chloro-7-methoxyquinazolin-6-yl acetate is efficiently achieved through the chlorination of its quinazolinone precursor, 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. nih.gov This transformation converts the 4-oxo group into a 4-chloro group, a critical step for enabling subsequent reactions at this position.

The reaction is typically carried out using a strong chlorinating agent such as phosphoryl chloride (POCl₃). nih.gov The process involves heating the starting quinazolinone in phosphoryl chloride, often with a base like N,N-diethylaniline present. nih.gov After the reaction is complete, the excess phosphoryl chloride is removed, and the crude product is isolated by precipitation in ice water, followed by filtration and drying. This method has been reported to produce the desired product in high yield and purity. nih.gov

Reaction Details for the Synthesis of 4-chloro-7-methoxyquinazolin-6-yl acetate

Parameter Details Source
Starting Material 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate nih.gov
Reagents Phosphoryl chloride (POCl₃), N,N-diethylaniline nih.gov
Reaction Temperature 100 °C nih.gov
Workup Removal of excess POCl₃, trituration with toluene, precipitation in ice water nih.gov

| Yield | 92% | nih.gov |

The final step in this specific synthetic sequence involves the deprotection of the acetate group to reveal the free hydroxyl group.

The conversion of the 6-yl acetate to a 6-ol is accomplished through hydrolysis. In a closely related synthesis, the acetate group of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate was successfully hydrolyzed to yield the corresponding 6-ol product. nih.gov

This transformation was achieved by stirring the acetate precursor in a solution of ammonia in methanol (B129727) and water at room temperature. nih.gov The reaction proceeds until the starting material is consumed, as monitored by HPLC. The product, 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol, precipitates from the reaction mixture and can be collected by filtration. nih.gov This method demonstrates an effective way to deprotect the acetate group under relatively mild conditions, yielding the final hydroxylated compound, in this case, the isomer 4-chloro-7-methoxy-6-ol .

Hydrolysis Reaction Data

Parameter Details Source
Starting Material 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate nih.gov
Reagents Ammonia/Methanol solution, Water nih.gov
Reaction Temperature Room Temperature nih.gov
Reaction Time 24 hours nih.gov

| Yield | 90% | nih.gov |

Conversion of 4-chloro-7-methoxyquinazolin-6-yl acetate to this compound

Reaction Mechanisms and Pathways in Synthesis

The formation of this compound is not a singular event but a culmination of several reaction steps, each with its own mechanistic intricacies. The key transformations involve chlorination and demethylation, which are critical for installing the desired functional groups on the quinazoline core.

Elucidation of Chlorination Mechanisms

The chlorination of the quinazolinone precursor is a pivotal step in the synthesis of this compound. This reaction typically involves the conversion of a hydroxyl group at the 4-position of the quinazoline ring to a chloro group. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation. chemicalbook.comgoogle.com

The mechanism of chlorination using thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. This is followed by an internal nucleophilic attack by the chloride ion on the carbon atom at the 4-position, with the concurrent departure of sulfur dioxide and a chloride ion.

In the case of phosphorus oxychloride, the reaction is believed to proceed via a Vilsmeier-Haack-type intermediate, especially when a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is used. chemicalbook.comgoogle.com The hydroxyl group attacks the phosphorus atom of POCl₃, forming a phosphoryl chloride intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion on the C4 position of the quinazoline ring results in the desired 4-chloro derivative. The reaction often requires heating to proceed at a reasonable rate. chemicalbook.com

It's important to note that the reactivity of the quinazolinone system and the specific reaction conditions can influence the efficiency of the chlorination process. The presence of other functional groups on the quinazoline ring can also affect the reaction outcome.

Detailed Analysis of Demethylation Pathways

The synthesis of this compound often involves the selective demethylation of a dimethoxy precursor, specifically 4-chloro-6,7-dimethoxyquinazoline. This step is crucial for revealing the hydroxyl group at the 7-position. Various methods have been developed for this selective demethylation, with the choice of reagent and conditions being critical to avoid unwanted side reactions.

One common approach involves the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves the protonation of the methoxy group, making it a good leaving group (methanol). A subsequent nucleophilic attack by the bromide or iodide ion on the methyl group results in the cleavage of the ether bond. The selectivity for the 7-position over the 6-position is often a challenge and can be influenced by steric and electronic factors.

Another method utilizes Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). These reagents coordinate to the oxygen atom of the methoxy group, increasing its electrophilicity and facilitating the cleavage of the methyl-oxygen bond. The choice of the Lewis acid and the reaction solvent can significantly impact the selectivity and yield of the demethylation reaction.

Furthermore, nucleophilic demethylation using reagents like lithium chloride (LiCl) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or pyridine (B92270) has been reported. In this case, the chloride ion acts as the nucleophile, attacking the methyl group of the methoxy ether.

The selective demethylation of the 7-methoxy group is a key challenge, and the reaction conditions must be carefully controlled to achieve the desired product with high purity.

Optimization and Scalability of Synthetic Procedures

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of the reaction conditions to maximize yield and purity while ensuring economic viability and safety.

Yield and Purity Considerations in Different Methods

The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). google.com The choice of purification methods, such as recrystallization or column chromatography, at various stages is crucial for obtaining a product with the desired purity. For example, recrystallization from a mixture of ethanol (B145695) and ethyl acetate has been used to purify 4-chloro-6,7-dimethoxyquinoline (B44214). google.com

Table 1: Comparison of Synthetic Methods for Quinazoline Derivatives

Starting MaterialKey StepsReagentsReported YieldReference
Methyl 4-hydroxy-3-methoxybenzoateSubstitution, Nitration, Reduction, Cyclization, ChlorinationVarious29.2% researchgate.netatlantis-press.com
3,4-DimethoxyacetophenoneNitration, Condensation, Reductive Cyclization, ChlorinationHNO₃, DMF-DMA, Raney Ni, POCl₃>46% google.com
4,5-Dimethoxy-2-aminobenzoic acidCyclization, ChlorinationFormamidine acetate, Thionyl chloride87% (cyclization), 93% (chlorination) guidechem.com
4-MethoxyanilineCyclization, Nitration, ChlorinationEthyl acetoacetate, PPA, HNO₃, POCl₃85% (overall) atlantis-press.comresearchgate.net

This table provides a summary of different synthetic approaches to quinazoline derivatives, highlighting the starting materials, key reaction steps, reagents, and reported yields.

Industrial-Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. atlantis-press.comresearchgate.net Process optimization is essential to ensure safety, cost-effectiveness, and consistent product quality. atlantis-press.comresearchgate.net

Key areas for optimization include:

Reagent Selection: Choosing less expensive, less hazardous, and more environmentally friendly reagents is a primary concern. For example, replacing highly reactive and toxic reagents with safer alternatives where possible.

Solvent Choice: The selection of appropriate solvents is crucial for reaction efficiency, product isolation, and environmental impact. The use of greener solvents and minimizing solvent waste are important considerations.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce the formation of byproducts. For instance, controlling the temperature during the exothermic nitration step is critical for safety and selectivity.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is vital. This may involve moving from chromatographic purification, which is often not feasible on a large scale, to crystallization-based methods.

Process Safety: A thorough hazard analysis of each step is necessary to identify and mitigate potential risks associated with exothermic reactions, flammable solvents, and toxic reagents.

One patent describes a preparation method for 4-chloro-6,7-dimethoxyquinoline that is suitable for amplified preparation, highlighting the importance of using readily available raw materials and having simple post-treatment procedures. google.com

Strategic Recommendations for Lab-scale vs. Industrial Production

The strategies for synthesizing this compound differ significantly between laboratory and industrial scales.

Laboratory-Scale Synthesis:

Focus on Versatility: The primary goal is often to synthesize the target molecule to confirm its structure and explore its properties. A wider range of reagents and reaction conditions can be explored.

Purification: Chromatographic techniques are commonly used for purification to obtain a highly pure sample for analysis.

Yield: While important, maximizing the yield may not be the absolute priority over achieving the desired product with high purity.

Industrial-Scale Production:

Focus on Cost and Efficiency: The primary drivers are minimizing production costs and maximizing throughput. This involves using the most economical starting materials and reagents and optimizing reaction conditions for high yield and space-time yield.

Process Robustness and Safety: The process must be robust, reproducible, and safe to operate on a large scale. This requires extensive process development and safety assessments.

Purification: Crystallization is the preferred method for purification due to its scalability and cost-effectiveness.

Waste Management: Minimizing waste generation and developing effective waste treatment strategies are critical environmental and economic considerations.

Comparative Analysis of Synthetic Routes for Related Quinazolines

The synthesis of quinazoline scaffolds, which are core structures in many pharmaceutically active compounds, has been an area of intense research. nih.govnih.gov The development of novel synthetic routes is driven by the need for efficiency, cost-effectiveness, and minimal environmental impact. researchgate.net Traditional methods often involve harsh reaction conditions, volatile organic solvents, and the generation of significant waste. mdpi.com Consequently, modern synthetic chemistry emphasizes the adoption of green chemistry principles. nih.govnih.govresearchgate.net This involves the use of milder reaction conditions, eco-friendly solvents, reusable catalysts, and energy-efficient technologies like microwave and ultrasound irradiation. nih.govmdpi.comfrontiersin.org

Catalyst- and Solvent-Free Approaches:

One of the most direct ways to enhance the green profile of a synthesis is to eliminate the need for both a catalyst and a solvent. Microwave-assisted synthesis has emerged as a powerful tool in this regard. For instance, a protocol for synthesizing quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate under microwave heating affords the target compounds in good to excellent yields (70–91%) within minutes. nih.govfrontiersin.org This method is clean, simple, and offers an environmentally friendly alternative by avoiding organic solvents. nih.govfrontiersin.org Another catalyst- and solvent-free approach involves the one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters with ammonium acetate, providing yields ranging from 79% to 94%. nih.gov

Advanced Catalytic Systems:

The use of innovative catalysts is central to improving the efficiency and environmental performance of quinazoline synthesis.

Heterogeneous and Recyclable Catalysts: Solid acid catalysts like sulfated titania (SO₄²⁻/TiO₂) offer high acidity, thermal stability, and a large surface area, enabling rapid reactions with high yields while using only small amounts of the catalyst. jsynthchem.com A key advantage is their ease of recovery and reusability over multiple cycles with minimal loss in efficiency, which is both economically and environmentally beneficial. jsynthchem.com Similarly, cobalt zeolite imidazolate framework (ZIF-67) has been employed as a heterogeneous catalyst that can be regenerated and recycled without significant degradation in its catalytic activity. nih.gov Wang resin-supported sulfonic acid is another example of a recyclable polymer-supported catalyst used for the efficient synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net

Ionic Liquids and Photocatalysts: Magnetic ionic liquids such as butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl₄]) have been used as catalysts in solvent-free, multi-component reactions, resulting in high yields (86-95%). frontiersin.orgfrontiersin.orgfrontiersin.org These catalysts are noted for their stability and easy recyclability. nih.govfrontiersin.org In a novel photocatalytic approach, curcumin-sensitized titanium dioxide (Cur dye-TiO₂) has been used under visible light to synthesize quinazoline derivatives. mdpi.com This method is cost-effective, environmentally sustainable, and achieves high product yields (up to 97%) in a short time (40 minutes). mdpi.com The catalyst can be easily recovered by simple filtration, minimizing acidic waste. mdpi.com

Transition-Metal-Free and Organocatalytic Routes: To avoid the use of potentially toxic and expensive transition metals, researchers have developed metal-free synthetic methods. nih.govfrontiersin.org Organocatalysis, which uses small organic molecules as catalysts, represents a green alternative. For example, p-toluene sulfonic acid (p-TSA) has been used in mechanochemical grinding conditions to deliver quinazolinone products in excellent yields within minutes in a solvent-free manner. frontiersin.org

Energy-Efficient and Alternative Reaction Media:

The choice of solvent and energy source significantly impacts the environmental footprint of a synthetic process.

Microwave and Ultrasound-Assisted Synthesis: As mentioned, microwave irradiation provides a highly efficient, solvent-free option. nih.govfrontiersin.org Ultrasound irradiation is another energy-efficient technique that has been applied to the synthesis of 2,3-dihydroquinazolinones in water, a green solvent. frontiersin.org

Green Solvents: The use of safer solvents is a cornerstone of green chemistry. mdpi.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.netresearchgate.net Aqueous media have also been employed, for instance, in the electrochemical synthesis of quinazolines, which avoids chemical oxidants and allows for the reaction to be carried out under mild conditions. acs.org

The following tables provide a comparative overview of different synthetic strategies for quinazoline derivatives, highlighting their efficiency and environmental benefits.

Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis

Catalytic SystemTypical Yield (%)Reaction TimeKey AdvantagesEnvironmental Impact
None (Microwave) nih.govfrontiersin.org70-91MinutesSimple, clean, fastSolvent-free, energy-efficient
SO₄²⁻/TiO₂ jsynthchem.comHighRapidReusable solid acid catalystLow catalyst loading, recyclable, time and energy saving
Magnetic Ionic Liquid (bmim[FeCl₄]) frontiersin.orgfrontiersin.org86-95~2.5 hoursHigh stability, easy recyclabilitySolvent-free, reusable catalyst
Curcumin-sensitized TiO₂ (Photocatalysis) mdpi.comup to 9740 minutesUses visible light, cost-effectiveSustainable, easy catalyst recovery, minimizes acidic waste
p-Toluene sulfonic acid (Mechanochemical) frontiersin.orgModerate to Excellent3-15 minutesFast, uses mechanical activationSolvent-free
Ceric Ammonium Nitrate (CAN/TBHP) nih.govfrontiersin.org75-93Not specifiedMild, efficientUse of chemical oxidant

Table 2: Evaluation of Different Synthetic Conditions

Synthetic ConditionSolventEnergy SourceTypical Yield (%)Key Features
Conventional Heating guidechem.comOrganic Solvents (e.g., Formamide, Toluene)ThermalVariable (e.g., 20-87%)Traditional method, often requires high temperatures and long reaction times
Microwave-Assisted nih.govfrontiersin.orgresearchgate.netNone or Green SolventsMicrowave70-98%Rapid, energy-efficient, often solvent-free
Ultrasound-Assisted frontiersin.orgWaterUltrasound62-76%Energy-efficient, uses green solvent
Electrochemical acs.orgAqueous MediaElectricityHighMetal- and chemical oxidant-free, mild conditions
Mechanochemical Grinding frontiersin.orgNoneMechanicalModerate to ExcellentSolvent-free, rapid
Deep Eutectic Solvents (DES) researchgate.netresearchgate.netCholine chloride:ureaThermalNot specifiedUse of biodegradable, low-toxicity solvents

While many of these advanced methods offer significant advantages, some limitations persist. For example, steric hindrance from certain substituents on the starting materials can sometimes lead to lower yields. frontiersin.org Nevertheless, the continuous development of these greener synthetic strategies is crucial for the sustainable production of quinazoline-based compounds. nih.govnih.gov

Iii. Chemical Reactivity and Derivatization of 4 Chloro 6 Methoxyquinazolin 7 Ol

Nucleophilic Substitution Reactions at the C4 Position

The electron-withdrawing nature of the quinazoline (B50416) ring system activates the chlorine atom at the C4 position, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a wide array of quinazoline derivatives.

The C4-chloro group readily undergoes displacement by various nucleophiles, including amines and thiols. These reactions are fundamental in building more complex molecules. For instance, treatment with amines leads to the formation of 4-aminoquinazoline derivatives, while reaction with thiols yields 4-thioquinazolines. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction of chloroquinolines with thiourea (B124793) can also be used to introduce a sulfur-containing group. mdpi.com

The substitution is regioselective, consistently favoring the C4 position due to its higher activation compared to other positions on the quinazoline ring. nih.gov This predictable reactivity is crucial for its use as a synthetic intermediate.

Table 1: Examples of Nucleophilic Substitution at C4

Nucleophile Reagent Example Product Type
Amine Benzylamine 4-Aminoquinazoline derivative
Thiol Thiophenol 4-Thioether derivative

This table provides illustrative examples of nucleophilic substitution reactions.

A particularly significant class of nucleophilic substitution involves the reaction of 4-Chloro-6-methoxyquinazolin-7-ol with aromatic amines (anilines). This reaction produces 4-arylaminoquinazoline derivatives, a scaffold present in numerous biologically active molecules. The reaction typically proceeds by heating the chloroquinazoline with the desired aniline (B41778) in a suitable solvent, such as ethanol (B145695) or isopropanol, sometimes with a catalytic amount of acid to facilitate the reaction. This direct approach allows for the synthesis of diverse libraries of compounds for screening purposes. nih.govrsc.org

Modifications at the Hydroxyl Group (C7 Position)

The phenolic hydroxyl group at the C7 position provides another site for chemical modification, allowing for the introduction of various functionalities through reactions like O-alkylation and esterification.

The hydroxyl group can be converted to an ether through O-alkylation. This is typically achieved by treating the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide. This reaction is used to synthesize derivatives like 4-chloro-6,7-dimethoxyquinazoline (B18312). google.com

Ester derivatives can be readily prepared from the C7-hydroxyl group. Acetylation, the introduction of an acetyl group, is a common example. This can be accomplished by reacting this compound with reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. The resulting product is 4-chloro-6-methoxyquinazolin-7-yl acetate (B1210297). bldpharm.com This acetate can serve as a protecting group or as an intermediate for further transformations. For example, the hydroxyl group can be regenerated from the acetate by treatment with methanolic ammonia (B1221849).

Quinazoline Ring Transformations and Functionalization

Beyond simple substitutions at the C4 and C7 positions, the quinazoline ring system itself can undergo further functionalization. While the provided search results focus heavily on the C4 and C7 positions, the core structure is a versatile scaffold. Reactions can include further electrophilic substitution on the benzene (B151609) portion of the ring, although the existing methoxy (B1213986) and hydroxyl groups will direct new substituents to specific positions. Additionally, more complex reactions involving ring-opening and re-closure can be performed with potent nucleophiles, leading to entirely new heterocyclic systems. arkat-usa.orgresearchgate.net For example, reactions with binucleophiles like hydrazine (B178648) can lead to the formation of fused pyrazole-quinazoline structures. arkat-usa.orgresearchgate.net

Oxidation Reactions to Form Quinazoline Derivatives

The quinazoline core is an aromatic system and is generally in a relatively high oxidation state. Direct oxidation of the quinazoline ring of this compound to form other quinazoline derivatives is not a common transformation under standard conditions, as it can lead to degradation of the heterocyclic ring. However, oxidative processes can be employed to synthesize quinazoline derivatives from precursors. For instance, 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones using reagents like potassium permanganate (B83412) (KMnO4). nih.gov

Furthermore, oxidative-cyclization reactions are a common strategy for the synthesis of the quinazoline scaffold itself from more reduced precursors. These methods often involve the use of an oxidant to facilitate the final aromatization step.

Precursor TypeOxidant/Catalyst SystemProduct TypeReference
2-Alkylamino N-H ketiminesIron catalystQuinazolinesGeneral Principle
2-Aminobenzylamines and AldehydesCuCl/DABCO/4-HO-TEMPO, O22-Substituted Quinazolines nih.gov
o-Aminobenzylamines and Benzylamines4,6-Dihydroxysalicylic acid, BF3·Et2O, O22-Arylquinazolines nih.gov

Reduction Reactions to Form Dihydroquinazoline (B8668462) Derivatives

The reduction of the quinazoline ring system can lead to various dihydroquinazoline derivatives, depending on the reagents and reaction conditions employed. The reduction of the pyrimidine (B1678525) ring portion of the quinazoline scaffold is a key transformation. A notable example is the biomimetic asymmetric reduction of quinazolinones to chiral dihydroquinazolinones using chiral NAD(P)H models. tbzmed.ac.ir

While direct reduction of 4-chloroquinazolines is less commonly detailed for this specific substrate, general methodologies for the reduction of the quinazoline core are applicable. For instance, catalytic hydrogenation or the use of hydride-donating reagents can potentially reduce the C=N bonds within the pyrimidine ring. The presence of the chloro group at the 4-position may influence the reactivity and selectivity of the reduction.

A related transformation involves the synthesis of 4-chloro-6,7-dimethoxyquinazoline from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, which is an oxidation of the dihydro-form to the aromatic quinazoline, highlighting the reversible nature of this transformation under different chemical environments. The reduction of quinazolin-4(3H)-ones can also be achieved, leading to 2,3-dihydroquinazolin-4(1H)-ones. nih.gov

Starting MaterialReagent/CatalystProductKey TransformationReference
QuinazolinonesChiral NAD(P)H models, [Ru(p-cymene)I2]2Chiral DihydroquinazolinonesAsymmetric reduction of the C=N bond tbzmed.ac.ir
2,3-Dihydroquinazolin-4(1H)-onesKMnO4Quinazolin-4(3H)-onesOxidation to the aromatic system nih.gov

Design Principles for Novel Derivatives

Structure-Directed Synthesis for Targeted Activities

The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Structure-directed synthesis of novel derivatives of this compound is guided by understanding the structure-activity relationships (SAR) of related compounds, such as the widely studied 4-anilinoquinazolines.

The 4-chloro group is a key reactive handle that allows for the introduction of various substituents, most commonly anilines, through nucleophilic aromatic substitution. The substituents on the quinazoline ring, particularly at the 6- and 7-positions, play a crucial role in modulating the potency and selectivity of the resulting compounds.

Studies on 4-anilinoquinazolines as inhibitors of the epidermal growth factor receptor (EGFR) have shown that electron-donating groups at the 6- and 7-positions are generally favored for high potency. The 6,7-dimethoxy substitution pattern is a classic example that leads to potent EGFR inhibition. nih.gov The presence of a hydroxyl group at the 7-position in this compound offers a site for further derivatization, such as the introduction of basic side chains to improve aqueous solubility and pharmacokinetic properties. stemcell.com

The design of irreversible inhibitors often involves the incorporation of a Michael acceptor at the 6- or 7-position, which can form a covalent bond with a cysteine residue in the ATP binding site of the target kinase. nih.govdocumentsdelivered.com

Key Design Principles for this compound Derivatives:

PositionModificationRationaleTarget Class ExampleReference
C4Introduction of substituted anilinesTo occupy the ATP binding pocket of kinases and establish key interactions.EGFR, VEGFR Tyrosine Kinases tbzmed.ac.irnih.gov
C6 (Methoxy)Variation of alkoxy or other groupsTo fine-tune potency and selectivity.EGFR, HER-2 nih.govdocumentsdelivered.com
C7 (Hydroxyl)Introduction of solubilizing groups (e.g., basic side chains)To improve physicochemical properties like solubility and bioavailability.VEGF Receptor Tyrosine Kinases stemcell.com
C6/C7Attachment of Michael acceptorsTo achieve irreversible inhibition through covalent bond formation.EGFR, HER-2 nih.govdocumentsdelivered.com

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, which can be screened for desired biological activities. The 4-chloroquinazoline (B184009) core is an excellent scaffold for combinatorial synthesis due to the reliable reactivity of the C4-chloro group.

A common strategy involves the parallel synthesis of a library of 4-anilinoquinazolines by reacting a common 4-chloroquinazoline intermediate with a diverse set of aniline building blocks. This approach allows for the systematic exploration of the chemical space around the aniline moiety to optimize interactions with the target protein. Microwave-assisted synthesis can be employed to accelerate the library production. nih.gov

While a library specifically derived from this compound is not explicitly detailed in the provided search results, the principles of combinatorial synthesis are readily applicable. A library could be constructed by reacting this compound with a collection of diverse anilines. Furthermore, the hydroxyl group at the C7 position could be used as a second point of diversification, for example, by reacting it with a library of alkylating or acylating agents.

Example of a Combinatorial Approach for a 4-Chloroquinazoline Library:

ScaffoldBuilding Block Library 1Building Block Library 2 (Optional)Reaction TypeLibrary FocusReference
4-Chloro-6-halo-2-phenylquinazolineSubstituted anilinesN/AMicrowave-assisted N-arylationAnticancer agents nih.gov
This compoundDiverse anilinesAlkyl halides or acid chloridesNucleophilic aromatic substitution at C4 and O-alkylation/acylation at C7Kinase inhibitors with improved propertiesGeneral Principle

This combinatorial approach enables the efficient exploration of SAR and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Iv. Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Chloro 6 Methoxyquinazolin 7 Ol Derivatives

Impact of Substitutions on Biological Efficacy

The biological activity of quinazoline-based inhibitors is highly dependent on the nature and position of substituents on the core ring structure. The substituents at positions 4, 6, and 7 are particularly critical as they influence reactivity, molecular interactions with the target protein, and opportunities for further chemical modification. mdpi.com

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is a key feature for the synthesis of a vast library of potent kinase inhibitors. It functions as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is exploited to introduce a variety of substituents, most commonly substituted anilines, which are crucial for the molecule's interaction with the ATP-binding site of kinases. mdpi.comnih.gov

The displacement of the 4-chloro group to form 4-anilinoquinazolines is a cornerstone of the SAR for many epidermal growth factor receptor (EGFR) inhibitors. nih.gov The nature of the incoming aniline (B41778) group dictates the potency and selectivity of the resulting inhibitor. For instance, the introduction of a 3-chloro-4-fluoro-aniline group at this position has been shown to yield compounds with strong inhibitory activity. mdpi.com The aniline moiety extends into a hydrophobic pocket within the kinase's ATP-binding site, and its substituents can form additional favorable interactions. nih.gov The ability to easily modify this position makes the 4-chloro substituent a linchpin in the design and synthesis of new and effective quinazoline derivatives.

Substituents at the C-6 and C-7 positions of the quinazoline ring are directed toward the solvent-accessible region of the kinase ATP-binding pocket. mdpi.comnih.gov The methoxy (B1213986) group at C-6, often in combination with another functional group at C-7, plays a significant role in modulating the pharmacological properties of the inhibitor.

The hydroxyl group at the C-7 position of 4-Chloro-6-methoxyquinazolin-7-ol is a critical handle for derivatization. This functional group provides a convenient point for introducing a wide array of side chains, typically through ether linkages. These side chains extend into the solvent-exposed region of the target kinase and can be tailored to improve potency, selectivity, and pharmacokinetic properties.

For example, in the synthesis of potent inhibitors, the 7-hydroxyl group is often reacted to introduce solubilizing moieties, such as morpholino or piperazine (B1678402) groups linked by an alkyl chain. mdpi.com These additions can form additional interactions with the target protein or improve the drug-like properties of the molecule. The strategic use of the 7-hydroxyl group for derivatization has been a key strategy in the development of several successful kinase inhibitors, allowing for the creation of compounds with optimized biological activity. mdpi.comglpbio.com

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for understanding the behavior of quinazoline derivatives at a molecular level, guiding the design of more potent and selective inhibitors.

Docking Studies to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor. niscpr.res.inresearchgate.net This method has been widely applied to quinazoline derivatives to understand their interactions with target proteins.

For example, docking studies of 6,7-dimorpholinoalkoxy quinazoline derivatives within the EGFR kinase domain revealed that a highly potent compound, 8d , could form four hydrogen bonds with the receptor. nih.gov Notably, two of these hydrogen bonds were with the Asp855-Phe856-Gly857 (DFG) motif, a critical region for kinase activation. nih.gov In another study, docking was used to investigate the binding of a series of quinazolin-4-one derivatives to the COX-2 enzyme, with the best-scoring compound showing a binding affinity of -10.32 kcal/mol. researchgate.net Similarly, docking of the related compound 4-Chloro-6,7-dimethoxyquinazoline (B18312) against acetylcholinesterase (AChE) target proteins predicted a significant interaction with a binding energy of -7.5 kcal/mol. niscpr.res.in These studies demonstrate the power of docking to rationalize the observed biological activity and guide the structural optimization of quinazoline-based compounds. researchgate.net

Quantum Chemistry (QM) and Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular geometries of quinazoline derivatives, calculate their vibrational frequencies, and analyze their frontier molecular orbitals (HOMO and LUMO). niscpr.res.in This analysis helps in understanding the molecule's stability, charge delocalization, and the regions most susceptible to electrophilic and nucleophilic attack, as visualized through Molecular Electrostatic Potential (MEP) maps. niscpr.res.intandfonline.com

Furthermore, DFT and Time-Dependent DFT (TD-DFT) have been used to elucidate reaction mechanisms, such as the excited-state intramolecular proton transfer (ESIPT) process in certain quinazoline derivatives. acs.orgacs.org These computational studies can predict parameters like bond dissociation energies (BDE) to investigate the potential for autoxidation mechanisms. researchgate.net By calculating the energies of ground and excited states, researchers can determine whether intramolecular hydrogen bonds are weakened or strengthened upon photoexcitation, providing insight into the compound's photophysical properties. acs.org

Prediction of Molecular Interactions and Activities

The prediction of how derivatives of this compound will interact with biological targets is a critical step in drug discovery, often accomplished through computational methods like molecular docking and molecular dynamics simulations. nih.gov These in silico techniques model the binding of these compounds to the active sites of proteins and enzymes, providing insights into their potential therapeutic effects. nih.govrjeid.com

For quinazolinone derivatives, molecular docking studies have been instrumental in predicting their antibacterial potential by simulating interactions with key bacterial enzymes. tandfonline.com These studies often reveal that the formation of hydrogen bonds and van der Waals interactions between the quinazoline derivative and the enzyme's active site is crucial for its inhibitory activity. rjeid.comtandfonline.com The degree of hydrophilicity, modified by different substituents on the quinazoline core, also plays a significant role in how well the compound can penetrate a pathogen's cell membrane. rjeid.com

In the context of anticancer activity, computational studies have been used to predict the binding of quinazolinone derivatives to various cancer-related targets. These targets include Topoisomerase II, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, Epidermal Growth Factor Receptor (EGFR), and Estrogen Receptor Alpha (ERα). nih.gov For instance, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) serves as a key precursor in the synthesis of EGFR inhibitors like Erlotinib, which demonstrates antiproliferative activity. medchemexpress.com Similarly, molecular docking and dynamics simulations of certain 4-hydroxyquinazoline (B93491) derivatives have suggested that hydrogen bonding with specific amino acids, such as ASP766 in Poly (ADP-ribose) polymerase (PARP), may contribute to overcoming drug resistance in cancer cells. mdpi.com These predictive models are vital for rational drug design, allowing for the strategic optimization of the lead compound structure to enhance its biological activity. nih.govrjeid.com

Phenotypic Screening and Cellular Assays for Biological Activity

Phenotypic screening and cellular assays are essential for validating the predicted biological activities of this compound derivatives in a biological context. These experimental evaluations measure the actual effect of the compounds on cells, confirming their therapeutic potential.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

Derivatives of the quinazoline scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The 4-chloro substituent at position 4 is a reactive site, facilitating the synthesis of numerous derivatives with potent anticancer properties.

One notable derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), exhibited substantial cytotoxicity against human glioblastoma cell lines U373 and U87, inducing cell death through apoptosis at micromolar concentrations. nih.gov Further studies on substituted 6,7-dimethoxyquinazoline (B1622564) derivatives revealed significant cytotoxicity against colon and ovarian cancer cell lines. nih.gov Specifically, one of the most promising derivatives, compound 7c, showed potent activity in colon cancer cell lines. nih.gov

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression. For example, some 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been shown to target the β-catenin/TCF4 signaling pathway, which is often deregulated in cancers like colorectal and hepatocellular carcinoma. nih.gov The most potent compound in one study, 18B, not only induced apoptosis but also inhibited cell migration in HCT116 and HepG2 cells. nih.gov Other derivatives have been developed as inhibitors of PARP, showing effectiveness in PARP inhibitor-resistant cell lines. mdpi.com

The table below summarizes the cytotoxic activity of selected quinazoline derivatives in various cancer cell lines.

DerivativeCancer Cell LineActivityReference
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U373, U87 (Glioblastoma)Induces apoptosis at micromolar concentrations nih.gov
EGF-P154 ConjugateGlioblastoma CellsIC50 of 813 ± 139 nM nih.gov
Substituted 6,7-dimethoxyquinazoline (Compound 7c)HCT116p53(+/+), HCT116p53(-/-) (Colon)IC50 values of 0.7 and 1.7 μM nih.gov
4,7-disubstituted 8-methoxyquinazoline (Compound 18B)HCT116 (Colon), HepG2 (Liver)Induces apoptosis, inhibits cell migration nih.gov
4-Hydroxyquinazoline (Compound B1)HCT-15, HCC1937 (PARPi-Resistant)Induces apoptosis; 73.58% at 20 μM in HCT-15 mdpi.com
4,6-disubstituted quinazoline derivativesU937 (Leukemia)Promising anti-cancer activity nih.gov

Antimicrobial Efficacy Assessments

The quinazoline framework is a well-established pharmacophore for developing antimicrobial agents. indianchemicalsociety.com Derivatives have been synthesized and tested against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. acs.orgnih.gov

The antimicrobial activity is often attributed to the specific substitutions on the quinazoline ring system. For instance, the introduction of fused heterocyclic systems like imidazo (B10784944) or benzimidazo moieties to the quinazoline core has yielded compounds with promising antibacterial and antifungal activities. acs.org In one study, compounds 8ga, 8gc, and 8gd from a series of imidazo/benzimidazo[1,2-c]quinazolines displayed potent activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. acs.org

Similarly, other research has shown that newly synthesized quinazolinone derivatives can exhibit significant antibacterial activity, sometimes exceeding that of reference drugs like cefotaxime (B1668864). researchgate.net A series of fused quinazolinones demonstrated good activity against C. albicans and A. niger. nih.gov Another study on 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives reported significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values between 6 and 9 mg/mL. gsconlinepress.com

The table below presents the antimicrobial efficacy of various quinazoline derivatives.

Derivative TypeTested OrganismsKey FindingsReference
Imidazo/benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd)E. coli, P. putida, S. typhi, B. subtilis, S. aureus, C. albicans, A. nigerMIC values of 4-8 μg/mL (antibacterial) and 8-16 μg/mL (antifungal). acs.org
Quinoline-quinazolinones (Compound 28k)B. subtilisIC50 of 0.17 ± 0.07 μM. indianchemicalsociety.com
Quinazolin-5-one derivativesGram-positive and Gram-negative bacteria, FungiSome derivatives showed higher potency than cefotaxime and nystatin. researchgate.net
Fused quinazolinone derivativesGram-positive & Gram-negative bacteria, C. albicans, A. nigerGood activity against tested fungi; better bacteriostatic activity against Gram-negative bacteria. nih.gov
7-chloro-2-methyl-quinazolin-4(3H)-one derivativesK. pneumonia, S. aureus, P. aeruginosaMIC values ranging from 6–9 mg/mL. gsconlinepress.com

V. Advanced Applications and Therapeutic Potential of 4 Chloro 6 Methoxyquinazolin 7 Ol Derivatives

Development as Kinase Inhibitors for Cancer Therapy

The 4-anilinoquinazoline (B1210976) structure is a versatile template for inhibiting a range of receptor tyrosine kinases, with the most prominent being the epidermal growth factor receptor (EGFR). nih.gov Derivatives of 4-Chloro-6-methoxyquinazolin-7-ol are instrumental in the synthesis of several key kinase inhibitors used in oncology.

The core structure of this compound is fundamental to the synthesis of precursors for several FDA-approved tyrosine kinase inhibitors (TKIs). The quinazoline (B50416) framework is a privileged scaffold for designing molecules that can fit into the ATP-binding pocket of kinases like EGFR. nih.govmdpi.com

The synthesis of Erlotinib , a well-known EGFR inhibitor, often proceeds through the intermediate 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851). nih.govgoogle.comfrontiersin.org This highlights the importance of the chlorinated quinazoline core, which is a key feature of this compound. The synthesis involves the reaction of this chlorinated intermediate with 3-ethynylaniline (B136080). nih.govfrontiersin.org

Similarly, the synthesis of Gefitinib (B1684475) involves a 4-chloro-quinazoline intermediate. For instance, a common route starts with 6,7-dimethoxy-3H-quinazolin-4-one, which is subsequently chlorinated. ukm.mynih.gov A crucial step in some synthetic pathways for Gefitinib is the demethylation of a dimethoxy-quinazoline precursor to create a hydroxyl group, which can then be further modified. ukm.mynewdrugapprovals.org Specifically, the synthesis of Gefitinib derivatives has been documented starting from 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, a compound structurally related to the subject of this article. mdpi.com

While the synthesis of Lapatinib , a dual EGFR and HER2 inhibitor, typically starts from 6-iodoquinazoline-4-ol, the underlying principle of utilizing a reactive quinazoline core for coupling reactions remains the same. google.com The 4-anilinoquinazoline scaffold is the common denominator and the key to the inhibitory activity of these drugs. nih.govrsc.org

Table 1: Key Kinase Inhibitors and their Quinazoline Precursors

Kinase Inhibitor Common Precursor Intermediate Key Synthetic Step
Erlotinib 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline Coupling with 3-ethynylaniline nih.govfrontiersin.org
Gefitinib 4-chloro-6,7-dimethoxyquinazoline (B18312) Nucleophilic substitution with 3-chloro-4-fluoroaniline (B193440) ukm.mymdpi.com
Lapatinib 6-iodoquinazoline-4-ol Suzuki coupling followed by amination google.com

The overexpression or mutation of EGFR is a significant driver in the progression of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). nih.gov The 4-anilinoquinazoline derivatives have been extensively developed as selective EGFR inhibitors. nih.govrsc.orgnih.gov These small molecules compete with ATP for the binding site on the intracellular tyrosine kinase domain of the receptor, thereby blocking the signal transduction pathways that lead to cell proliferation and survival. mdpi.com

Derivatives of this compound are designed to specifically target both wild-type and mutated forms of EGFR. Research has focused on creating compounds with high potency against common activating mutations (e.g., exon 19 deletions and the L858R point mutation) as well as resistance mutations like T790M. nih.gov The development of third-generation EGFR inhibitors has been a major focus, aiming to overcome the resistance that often develops after treatment with earlier-generation drugs like gefitinib and erlotinib. nih.gov

Recent studies have explored novel 4-anilinoquinazoline derivatives that can inhibit the C797S mutation, which confers resistance to third-generation inhibitors by preventing covalent bond formation. nih.gov These next-generation inhibitors are designed to span both the ATP binding pocket and a nearby allosteric site, demonstrating the continued evolution and importance of the quinazoline scaffold in oncology. nih.gov

Table 2: EGFR Mutations in NSCLC and the Role of Quinazoline Inhibitors

EGFR Mutation Type Significance in NSCLC Role of Quinazoline Inhibitors
Exon 19 Deletions Activating Common, sensitizes tumors to TKIs First and second-generation inhibitors (Gefitinib, Erlotinib) are effective. mdpi.com
L858R Activating Common, sensitizes tumors to TKIs First and second-generation inhibitors are effective. mdpi.com
T790M Resistance Acquired resistance to 1st/2nd-gen TKIs Third-generation inhibitors (e.g., Osimertinib) are designed to target this mutation. nih.gov
C797S Resistance Acquired resistance to 3rd-gen TKIs Novel 4-anilinoquinazoline derivatives are in development to overcome this resistance. nih.gov

A significant strategy in modern cancer therapy is the development of multi-target kinase inhibitors to address the complexity of signaling pathways and the development of resistance. The quinazoline scaffold has proven to be an excellent platform for designing dual inhibitors. nih.govnih.gov

Derivatives based on the 4-anilinoquinazoline structure have been successfully developed to simultaneously inhibit both EGFR (ErbB1) and HER2 (ErbB2), another member of the ErbB family of receptor tyrosine kinases. mdpi.com This dual inhibition is a proven anticancer strategy, as co-expression and heterodimerization of these receptors can lead to more aggressive tumors. Lapatinib is a prime example of a clinically successful dual EGFR/HER2 inhibitor.

The structural flexibility of the quinazoline core allows for modifications that can confer inhibitory activity against other kinases as well, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis. mdpi.comnih.gov This has led to the development of multi-tyrosine kinase inhibitors with broad antitumor and antiangiogenic properties, further underscoring the therapeutic versatility of quinazoline derivatives. nih.gov

Antimicrobial Applications

Beyond their well-established role in cancer therapy, quinazoline derivatives have demonstrated significant potential as antimicrobial agents. The heterocyclic quinazoline nucleus is a recurring motif in compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties. asianpubs.orgrjeid.com

Numerous studies have synthesized and screened novel quinazoline derivatives for their activity against a panel of pathogenic bacteria. These evaluations have consistently shown that certain substitutions on the quinazoline ring system can impart potent antibacterial effects against both Gram-positive and Gram-negative strains. asianpubs.orgnih.govresearchgate.net

For example, various 6,7-dimethoxyquinazoline (B1622564) derivatives have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). researchgate.net Similarly, other studies have reported the activity of novel quinazolinone derivatives against these and other strains like Pseudomonas aeruginosa and Salmonella enteritidis. nih.govgsconlinepress.com

Table 3: Antimicrobial Screening of Representative Quinazoline Derivatives

Bacterial Strain Gram Type Activity of Quinazoline Derivatives
Staphylococcus aureus Positive Moderate to Significant Activity Reported asianpubs.orgresearchgate.netgsconlinepress.com
Bacillus subtilis Positive Moderate Activity Reported nih.govresearchgate.net
Escherichia coli Negative Moderate to Significant Activity Reported asianpubs.orgresearchgate.netnih.gov
Klebsiella pneumoniae Negative Moderate Activity Reported researchgate.netgsconlinepress.com
Pseudomonas aeruginosa Negative Significant Activity Reported gsconlinepress.com

The promising results from in vitro screening have positioned quinazoline derivatives as a scaffold for the development of new classes of antibiotics. rjeid.comnih.gov The mechanism of action for their antibacterial effects is an area of active investigation, with some studies suggesting that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase. nih.gov DNA gyrase is a critical enzyme for bacterial DNA replication and is a validated target for antibiotics. Molecular docking studies have indicated that quinazolinone Schiff base derivatives could be suitable scaffolds for DNA gyrase inhibitors. nih.gov

The structural versatility of the quinazoline core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. rjeid.com This adaptability is crucial in the search for novel antibacterial agents that can overcome the growing challenge of antibiotic resistance. The continued exploration of derivatives of compounds like this compound may lead to the discovery of potent new drugs to combat bacterial infections. nih.gov

Anti-inflammatory Properties of Quinazoline Derivatives

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.comnih.govencyclopedia.pubmdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). For instance, a series of 2,3,6-trisubstituted quinazolinone derivatives showed variable anti-inflammatory activity, with some compounds exhibiting higher potency than the standard drug phenylbutazone. mdpi.com Notably, derivatives with electron-releasing groups tended to show better activity than those with electron-withdrawing groups. mdpi.com

In one study, novel 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. researchgate.net Several of these compounds exhibited good to potent activity, with one derivative in particular showing the most promising results with a significant IC50 value. researchgate.net Another study on pyrazolo[1,5-a]quinazolines identified compounds that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com Molecular modeling suggested these compounds could bind to and inhibit mitogen-activated protein kinases (MAPKs) like JNK3, ERK2, and p38α. mdpi.com

The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative, underscoring the clinical relevance of this scaffold in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. encyclopedia.pubmdpi.com

Antiplasmodial Activity of Quinazoline Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.gov Quinazoline derivatives have emerged as a promising class of compounds in this area. nih.govnih.govresearchgate.net Their mechanism of action is often linked to the structural features of the quinazoline core. nih.gov

Febrifugine (B1672321), a natural alkaloid containing a quinazolinone moiety, has long been used in traditional Chinese medicine to treat malaria. nih.gov This has inspired the synthesis of numerous febrifugine analogues. nih.gov Studies have shown that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov

Research into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has yielded potent antimalarial agents. nih.govresearchgate.net For example, the acetamide (B32628) derivative 3a demonstrated a 100% cure rate in mice infected with Plasmodium berghei at a wide range of doses. nih.gov Furthermore, some of these derivatives have shown high potency against various clones of P. falciparum in vitro. nih.govresearchgate.net

A high-throughput screen identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. acs.orgacs.org Structure-activity relationship (SAR) studies led to a 95-fold improvement in potency from the initial hit compound. acs.org The optimized compounds were active against resistant strains of malaria and demonstrated a rapid killing profile. acs.orgacs.org

Other Emerging Therapeutic Areas for Quinazoline Derivatives

The therapeutic potential of quinazoline derivatives extends beyond anti-inflammatory and antiplasmodial activities, with ongoing research into their efficacy in a range of other diseases. mdpi.comnih.gov

Antidiabetic: Quinazolinone derivatives have shown promise in the management of type 2 diabetes. nih.govekb.egekb.eg Some derivatives act as α-glucosidase inhibitors, which delay carbohydrate digestion and suppress postprandial hyperglycemia. nih.gov In one study, synthesized 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines exhibited potent α-glucosidase inhibitory activity, with some compounds being more effective than the standard drug acarbose. nih.gov Other quinazoline-based compounds have been designed as dual agonists for peroxisome proliferator-activated receptor gamma (PPARγ) and sulfonylurea receptor (SUR), both of which are key targets in diabetes treatment. ucr.edu

Antiviral: The broad-spectrum antiviral activity of quinazoline derivatives has been a subject of intense research. mdpi.comnih.govmdpi.comnih.gov These compounds have been investigated for their efficacy against a variety of viruses, including human rotavirus, hepatitis C virus (HCV), and SARS-CoV-2. mdpi.comnih.govmdpi.com For instance, certain benzo[g]quinazoline (B13665071) derivatives have shown significant activity against the human rotavirus Wa strain. mdpi.com In the context of SARS-CoV-2, some quinoline (B57606) and quinazoline derivatives have been found to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov

Anti-Alzheimer's Disease: The complex nature of Alzheimer's disease (AD) has led researchers to explore multi-target therapeutic strategies. mdpi.comdrugbank.comnih.govnih.gov Quinazoline derivatives are well-suited for this approach due to their ability to interact with multiple targets involved in AD pathology. mdpi.comdrugbank.comnih.gov Studies have shown that quinazoline-based compounds can inhibit cholinesterases, β-amyloid (Aβ) aggregation, and β-secretase (BACE-1), all of which are key players in the progression of AD. mdpi.comnih.gov One lead compound, AV-2, not only inhibited these targets but also demonstrated good blood-brain barrier permeability and was non-neurotoxic. nih.gov Further in vivo studies showed that AV-2 could ameliorate cognitive impairments in animal models of AD. nih.gov

Future Directions in Drug Discovery and Development

The promising biological activities of quinazoline derivatives have paved the way for further research and development in the quest for new and effective therapeutics. nih.govnih.gov

Lead optimization is a critical step in the drug discovery process, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govacs.orgnih.gov For quinazoline derivatives, this involves systematic modifications of the core structure and its substituents. nih.govacs.org For example, in the development of multi-targeting agents for Alzheimer's disease, a lead optimization strategy was used to design a new series of quinazoline derivatives with improved inhibitory activity against both human cholinesterases and BACE-1. nih.gov

Preclinical studies are essential to evaluate the safety and efficacy of a drug candidate before it can be tested in humans. nih.gov These studies involve in vitro and in vivo experiments to determine the compound's mechanism of action, pharmacokinetic profile, and potential toxicity. nih.govnih.gov For instance, preclinical studies on quinazoline-based anticancer agents have investigated their effects in combination with other cytotoxic drugs, showing synergistic anti-tumor effects in some cases. nih.gov

The ultimate goal of drug discovery is the successful translation of a promising compound from the laboratory to the clinic. Several quinazoline derivatives have already been approved by the FDA for clinical use, particularly in the treatment of cancer, which demonstrates the significant clinical translation potential of this class of compounds. nih.govnih.gov However, the path to clinical approval is challenging. While some clinical trials of quinazoline-based drugs have shown positive outcomes, others have yielded controversial results, highlighting the complexities of clinical development. nih.gov Future efforts will likely focus on designing quinazoline derivatives with improved efficacy and safety profiles, as well as on identifying patient populations that are most likely to respond to these targeted therapies.

Vi. Analytical and Characterization Techniques in 4 Chloro 6 Methoxyquinazolin 7 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, spectroscopic methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 4-Chloro-6-methoxyquinazolin-7-ol, ¹H NMR spectroscopy would provide critical information about the number, environment, and connectivity of hydrogen atoms (protons).

Based on the structure of this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different protons in the molecule. Although specific experimental data for this exact compound is not publicly available, analysis of closely related structures allows for a reliable prediction of the spectral features. For instance, the protons on the quinazoline (B50416) ring system, the methoxy (B1213986) group, and the hydroxyl group would each appear at characteristic chemical shifts.

In a related compound, 7-benzyloxy-4-chloro-6-methoxyquinazoline, the protons are well-resolved, demonstrating the utility of NMR in identifying specific functional groups and their placement on the quinazoline core. chemicalbook.com Similarly, for the related compound 4,7-dichloro-6-nitroquinazoline (B182880), detailed ¹H-NMR and ¹³C-NMR data have been fully reported, confirming the structure and substitution pattern. mdpi.com For example, in the ¹H-NMR spectrum of 4,7-dichloro-6-nitroquinazoline (in CDCl₃), the aromatic protons appear as singlets at δ 9.18, 8.76, and 8.30 ppm. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H at position 2~8.5 - 9.0Singlet (s)
H at position 5~7.2 - 7.5Singlet (s)
H at position 8~7.0 - 7.3Singlet (s)
Methoxy protons (-OCH₃)~3.9 - 4.1Singlet (s)
Hydroxyl proton (-OH)Variable, broad singletSinglet (br s)

Note: This table is predictive and based on the analysis of similar quinazoline structures. Actual experimental values may vary.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₉H₇ClN₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for quinazoline derivatives involve the cleavage of substituent groups and the rupture of the heterocyclic ring system. For example, a study on a 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one derivative detailed its fragmentation, which included the loss of an -NH group, followed by sequential losses of CH₂, HCO, a methyl group, and CN, providing a clear pathway to deduce the compound's structure. researchgate.net For this compound, expected fragmentations could include the loss of the methoxy group (·OCH₃) or a molecule of carbon monoxide (CO).

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M]⁺210Molecular ion (for ³⁵Cl)
[M+2]⁺212Isotope peak (for ³⁷Cl)
[M-CH₃]⁺195Loss of a methyl radical
[M-CO]⁺182Loss of carbon monoxide
[M-Cl]⁺175Loss of a chlorine radical

Note: This table represents predicted values. The relative intensities of fragments depend on the ionization technique and energy.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds and intermediates like this compound. bldpharm.com In a typical setup, a solution of the compound is passed through a column packed with a stationary phase (commonly a C18-modified silica (B1680970) gel for reverse-phase HPLC). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column.

The compound interacts with the stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a reference standard, the compound can be identified. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For many quinazoline derivatives, purity levels exceeding 98% are often reported using this method. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined.

This method provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. For a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), X-ray crystallography revealed that the molecule is almost planar. chemicalbook.com Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Although no specific X-ray crystal structure for this compound is publicly documented, this technique remains the gold standard for absolute structure determination in the solid state.

Table 3: Example Crystal Data for a Related Quinoline (B57606) Compound

ParameterValue (for 4-Chloro-6,7-dimethoxyquinoline)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
ZValue

Note: Data is for a related compound to illustrate the type of information obtained from X-ray crystallography. Specific values are dependent on the compound being analyzed. chemicalbook.com

Other Advanced Analytical Techniques

Beyond the core methods, other advanced techniques can provide further characterization. Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to identify characteristic functional groups by their vibrational frequencies, such as O-H (hydroxyl), C-O (ether), C=N, and C-Cl bonds. A study on the related 4,7-dichloro-6-nitroquinazoline used FT-IR to identify key vibrational bands, including those for C=N and the nitro group (NO₂). mdpi.com

Thermogravimetric Analysis (TGA) can be employed to study the thermal stability of the compound, while Differential Scanning Calorimetry (DSC) can determine its melting point and detect polymorphic transitions. These techniques, while not providing direct structural information, are critical for understanding the physicochemical properties of the compound.

Vii. Conclusion and Future Research Perspectives

Summary of Key Findings on 4-Chloro-6-methoxyquinazolin-7-ol

This compound belongs to the quinazoline (B50416) family, a class of nitrogen-containing heterocyclic compounds renowned for their wide-ranging biological activities and prevalence in numerous clinically approved drugs. nih.govmdpi.comnih.gov The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies. nih.govfrontiersin.org Several successful drugs, including gefitinib (B1684475), erlotinib, and dacomitinib, feature this core structure and function primarily as tyrosine kinase inhibitors (TKIs). nih.govmdpi.com

The specific structure of this compound makes it a highly valuable, yet under-investigated, synthetic intermediate. Its close structural analogs are key precursors in the synthesis of major anticancer drugs. For instance, the related compound 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) is an intermediate for erlotinib, an EGFR inhibitor. medchemexpress.com Similarly, the synthesis of dacomitinib, another potent EGFR inhibitor, involves intermediates with a comparable substitution pattern on the quinazoline ring. chemicalbook.comgoogle.com The chloro-group at the 4-position is a critical reactive site, enabling nucleophilic substitution, which is a common strategy for introducing various side chains to modulate biological activity and target specificity. The methoxy (B1213986) and hydroxyl groups at the 6- and 7-positions, respectively, are also pivotal for interacting with biological targets, often through hydrogen bonding.

While direct biological studies on this compound are not extensively documented in publicly available literature, its significance is inferred from its potential as a building block for more complex, pharmacologically active molecules. The established importance of the quinazoline core suggests that derivatives of this compound hold considerable promise for therapeutic applications. nih.gov

Identification of Research Gaps and Challenges

Despite the promise of the quinazoline scaffold, significant research gaps and challenges remain, many of which are directly applicable to this compound and its potential derivatives.

Limited Specific Data: There is a notable lack of published research focusing specifically on the biological activities and therapeutic potential of this compound itself. Most studies focus on the broader class of quinazolines or its more complex, downstream derivatives.

Synthetic Efficiency and Sustainability: Traditional multi-step syntheses for complex quinazoline-based drugs can be inefficient, requiring harsh reaction conditions, toxic reagents, and expensive metal catalysts, which presents challenges for large-scale, environmentally friendly production. nih.govyoutube.com Developing more streamlined and "green" synthetic routes is a persistent challenge.

Target Selectivity and Drug Resistance: A major hurdle in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicity. acs.org Furthermore, acquired resistance to first- and second-generation TKIs, often through secondary mutations in the target enzyme (like the T790M mutation in EGFR), is a significant clinical problem that necessitates the design of next-generation inhibitors. mdpi.com

Physicochemical Properties: The low solubility of many quinazoline intermediates in common organic solvents can complicate manufacturing processes, particularly at an industrial scale. chemicalbook.com Optimizing derivatives for drug-like properties such as solubility and bioavailability remains a key challenge.

Proposed Future Research Avenues

To unlock the full potential of this compound, future research should be directed toward several key areas.

Exploration of Novel Synthetic Pathways

Future work should prioritize the development of more efficient, cost-effective, and sustainable methods for synthesizing this compound and its derivatives. This includes exploring modern synthetic strategies such as:

Transition metal-free catalysis to avoid the use of toxic and expensive heavy metals. nih.gov

Photocatalysis and other green chemistry approaches that utilize visible light or eco-friendly catalysts and solvents to reduce environmental impact. nih.gov

Flow chemistry and automated synthesis platforms to enable rapid optimization of reaction conditions and facilitate scalable production. medchemexpress.com

In-depth Mechanistic Studies of Biological Activities

It is crucial to move beyond simple screening and conduct detailed mechanistic studies on novel derivatives of this compound. Research should aim to:

Identify specific molecular targets , such as particular kinases (e.g., EGFR, VEGFR) or other enzymes (e.g., PARP, DHFR) implicated in disease. nih.gov

Elucidate the mode of action by which these compounds exert their effects, whether through competitive enzyme inhibition, induction of apoptosis, cell cycle arrest, or modulation of specific signaling pathways like PI3K-Akt. nih.gov

Utilize structural biology techniques , such as X-ray crystallography, to understand the precise binding interactions between the compounds and their biological targets, which can guide further rational design.

Development of Highly Selective and Potent Derivatives

A systematic structure-activity relationship (SAR) study is essential. Using this compound as a scaffold, a library of derivatives can be synthesized by modifying the substituents at various positions. The goal would be to:

Enhance potency against specific cancer cell lines or enzymes.

Improve selectivity for the intended target over other related proteins to minimize side effects. acs.org

Overcome known resistance mechanisms by designing compounds that can effectively inhibit mutated forms of target proteins. mdpi.com

Optimize pharmacokinetic properties to ensure the compounds are suitable for clinical development.

Application of Artificial Intelligence and Machine Learning in Drug Design

The integration of computational approaches can significantly accelerate the drug discovery process. Artificial intelligence (AI) and machine learning (ML) can be applied to:

Build predictive models for kinase inhibition, allowing for the classification of compounds based on their likely binding modes. nih.govacs.org

Perform high-throughput virtual screening of large compound libraries to identify promising hits based on the quinazoline scaffold.

Utilize generative AI models to design novel molecules with optimized drug-like properties and high predicted affinity for a specific target. nih.gov

Develop quantitative structure-activity relationship (QSAR) models to better understand the link between chemical structure and biological activity, guiding the design of more potent and selective inhibitors. frontiersin.org

By systematically addressing these research gaps and pursuing these future avenues, the scientific community can fully exploit the therapeutic potential inherent in the this compound scaffold, paving the way for the next generation of targeted therapies.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Design of Experiments (DoE) : Taguchi methods optimize parameters (temperature, stoichiometry) across multiple batches.
  • Process Analytical Technology (PAT) : Real-time HPLC/MS monitoring ensures consistency.
  • Accelerated stability studies (40°C/75% RH) predict shelf-life variations .

Tables for Key Data

Reaction Optimization Example
Condition
---------------------
Ethanol, 70°C, 17h
DCM, reflux, 4h
Functional Group Reactivity
Position
----------
4
6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.